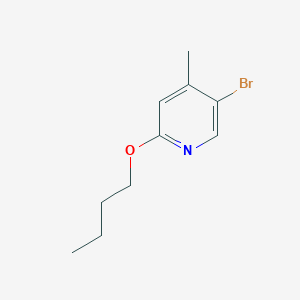

5-Bromo-2-butoxy-4-methylpyridine

Description

5-Bromo-2-butoxy-4-methylpyridine is a brominated pyridine derivative with a butoxy substituent at position 2, a methyl group at position 4, and a bromine atom at position 3. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. For instance, compounds like 5-Bromo-4-methoxy-2-methylpyridine (CAS: 886372-61-8) share a similar backbone, differing primarily in substituent groups (e.g., methoxy vs. butoxy) .

Properties

IUPAC Name |

5-bromo-2-butoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHZIESUSUAKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-4-methylpyridine typically involves the bromination of 2-butoxy-4-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-butoxy-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Uses palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Aryl or Vinyl Substituted Pyridines: Formed via Suzuki-Miyaura coupling.

Aldehydes or Carboxylic Acids: Formed via oxidation of the butoxy group.

Piperidine Derivatives: Formed via reduction of the pyridine ring.

Scientific Research Applications

5-Bromo-2-butoxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxy-4-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents and catalysts. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-2-butoxy-4-methylpyridine with structurally related bromopyridines and pyrimidines:

Key Observations:

- Substituent Effects: The position and type of substituents significantly influence reactivity and application.

- Halogen Variation : Bromine at position 5 (common in all analogs) increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Chlorine substituents (e.g., in 5-Bromo-2-chloro-4-methylpyrimidine) further enhance reactivity for nucleophilic substitutions .

Comparative Reactivity:

- The butoxy group’s bulkiness may slow reaction kinetics compared to smaller substituents like methoxy or chloro.

- Bromine at position 5 stabilizes intermediates in Suzuki couplings, a feature shared with 4-Bromo-5-chloro-2-methylpyridine .

Biological Activity

5-Bromo-2-butoxy-4-methylpyridine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its bromine and butoxy functional groups, which contribute to its reactivity and biological interactions. The compound is primarily studied for its role as an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key player in inflammatory responses and cellular stress reactions. By inhibiting this kinase, the compound may modulate various cellular processes, including gene expression related to inflammation and cell survival.

Target Enzymes

- p38α MAPK : Its inhibition can lead to reduced release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Targets : The compound has been investigated for its ability to interact with microbial enzymes, which could lead to antimicrobial effects against various pathogens.

Biological Activity Overview

The biological activities of this compound encompass several areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli, with significant inhibition rates reported in laboratory tests.

- Anticancer Potential : Research into the anticancer properties of this compound is ongoing. It is hypothesized that through the modulation of MAPK pathways, it may influence cancer cell proliferation and survival.

- Anti-inflammatory Effects : By targeting p38α MAPK, this compound could potentially reduce inflammation, making it a candidate for further studies in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound had notable activity against E. coli, with an inhibition rate exceeding 90% at optimal concentrations. This suggests a strong potential for development into an antimicrobial agent.

Study 2: Inhibition of p38α MAPK

In laboratory settings, this compound was tested for its ability to inhibit p38α MAPK activity. Results showed that at lower doses, the compound effectively inhibited kinase activity without significant toxicity to cellular models. This finding highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation.

Table 1: Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial (E. coli) | >90% inhibition | |

| p38α MAPK Inhibition | Effective at low doses | |

| Anti-inflammatory | Potential modulation of cytokines |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the specific pathways influenced by this compound.

- Formulation Development : Exploring its potential as a therapeutic agent in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.